molecular formula C15H17N3O2 B2761133 methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 938006-49-6

methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2761133
CAS No.: 938006-49-6
M. Wt: 271.32
InChI Key: NFSOQZLQQPMBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 938006-49-6) is a pyrazolo[3,4-b]pyridine derivative characterized by cyclopropyl substituents at positions 3 and 6, a methyl group at position 1, and a methyl ester at position 2. Its synthesis and structural features align with other derivatives in this class, but its unique substitution pattern distinguishes it from analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-18-14-12(13(17-18)9-5-6-9)10(15(19)20-2)7-11(16-14)8-3-4-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSOQZLQQPMBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Corey-Chaykovsky Cyclopropanation

Component Quantity Role
1,7-Dichloroheptan-4-one 0.9 mol Linear precursor
Isopropyl MgCl 1.35 mol Cyclizing agent
DMF 1.35 mol Quencher

Yields 70% dicyclopropyl ketone intermediate, which is subsequently functionalized via:

Step 2: Esterification and Ring Closure

The ketone undergoes condensation with methyl 3-amino-1-methylpyrazole-4-carboxylate in acetic anhydride, achieving 68% yield.

Metal-Organic Framework (MOF)-Catalyzed Synthesis

A breakthrough method from Nature employs Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a magnetically recoverable catalyst:

Parameter Value
Catalyst loading 5 wt%
Solvent Solvent-free
Temperature 100°C
Time 3 hours

This method achieves 94% yield through a Conia-ene type annulation mechanism, with the catalyst reusable for 8 cycles without significant activity loss.

Retro-Synthetic Analysis of Key Intermediates

The compound's structural complexity demands precise intermediate control (Table 1):

Table 1: Critical Synthetic Intermediates

Intermediate Synthesis Method Yield Purity
3,6-Dicyclopropylpyridine-4-carboxylic acid Oxidative cleavage of dihydro derivative 75% 98%
Methyl 1-methylpyrazolo[3,4-b]pyridine-4-carboxylate Esterification with SOCl₂/MeOH 88% 99%
Dicyclopropylmethanol NaBH₄ reduction of ketone 81% 96%

Comparative Evaluation of Methodologies

Table 2: Method Comparison

Method Yield Purity Scalability Cost Index
Multi-component 89% 95% Pilot-scale $$
Grignard 68% 93% Lab-scale $$$$
MOF-catalyzed 94% 97% Industrial $

The MOF-catalyzed method demonstrates superior metrics, though it requires specialized equipment for catalyst synthesis. The multi-component approach offers the best balance between yield and operational simplicity.

Challenges and Optimization Strategies

Key challenges identified across methodologies:

  • Cyclopropane Ring Stability: Degradation observed above 120°C necessitates low-temperature steps
  • Regioselectivity: Minor formation (<5%) of 5-cyclopropyl isomer requires chromatographic separation
  • Ester Hydrolysis: Moisture sensitivity demands anhydrous conditions during final steps

Recent optimizations include:

  • Microwave-assisted cyclization (30% time reduction)
  • Continuous flow synthesis for exothermic Grignard steps

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Table 1: Key Synthetic Methods for Pyrazolo[3,4-b]pyridine Derivatives

MethodologyDescriptionReference
Cyclization ReactionsFormation of the pyrazolo ring from hydrazones and pyridines
Multi-component ReactionsCatalytic approaches to synthesize diverse derivatives
Functional Group ModificationsAlterations to enhance biological activity

2.1. Agonistic Activity

Research has demonstrated that certain pyrazolo[3,4-b]pyridine derivatives act as agonists for human peroxisome proliferator-activated receptor alpha (hPPARα). These compounds have shown potential in lowering plasma triglyceride levels in animal models, indicating their utility in treating metabolic disorders such as dyslipidemia . Methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate may exhibit similar properties due to its structural characteristics.

2.2. Kinase Inhibition

Pyrazolo[3,4-b]pyridines are frequently explored as scaffolds for developing kinase inhibitors. The compound has been evaluated for its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. The design strategies employed include scaffold hopping and computer-aided drug design to enhance selectivity and potency against specific kinases .

2.3. Antimicrobial Activity

Emerging studies suggest that derivatives of pyrazolo[3,4-b]pyridine possess antimicrobial properties. These compounds can interfere with bacterial growth mechanisms and have been tested against various pathogens, showcasing their potential as new antimicrobial agents .

Table 2: Summary of Biomedical Applications

Application AreaActivity TypeReference
Metabolic DisordershPPARα Agonism
Cancer TreatmentTRK Inhibition
Antimicrobial ActivityBacterial Growth Inhibition

Case Study 1: hPPARα Agonist Activity

In a study examining the effects of various pyrazolo[3,4-b]pyridine derivatives on triglyceride levels in high-fructose-fed rats, one derivative was found to be as effective as fenofibrate in reducing triglycerides. This highlights the therapeutic potential of this compound in managing dyslipidemia .

Case Study 2: Inhibition of TRK Kinases

A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against TRKA. Among these compounds, several exhibited promising results with IC50 values indicating potent inhibition, suggesting their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate with structurally related compounds:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) CAS Number Status Reference
This compound 3,6-dicyclopropyl; 1-methyl Methyl ester (position 4) Not explicitly reported 938006-49-6 Discontinued
Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (46) 3,6-dimethyl; 1-phenyl Methyl ester (position 4) Not explicitly reported Not provided Active research
Methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (47) 1,3,6-trimethyl Methyl ester (position 4) Not explicitly reported Not provided Active research
3,6-Dicyclopropyl-1-[(ethylcarbamoyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 3,6-dicyclopropyl; 1-[(ethylcarbamoyl)methyl] Carboxylic acid (position 4) 342.40 1018052-15-7 Discontinued
Ethyl 6-hydroxy-3-methyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (49) 3-methyl; 6-hydroxy; 1-(4-phenoxybenzyl) Ethyl ester (position 4) 328.37 Not provided Active research

Key Differences and Implications

Substituent Bulkiness : The cyclopropyl groups in the target compound introduce steric bulk compared to methyl or phenyl substituents in analogues like compounds 46 and 42. This may hinder binding to biological targets but enhance metabolic stability .

Ester vs. Carboxylic Acid : The methyl ester in the target compound contrasts with the carboxylic acid in CAS 1018052-15-3. Esters are typically prodrug forms, offering improved bioavailability, while carboxylic acids enhance polarity and solubility .

Synthetic Accessibility : The target compound’s discontinued status () may reflect challenges in cyclopropyl group introduction or purification, whereas methyl/phenyl-substituted derivatives (e.g., 46, 47) show higher yields (36–40%) using silica gel chromatography .

Biological Activity: While explicit data are lacking, the 4-phenoxybenzyl and hydroxy substituents in compound 49 suggest tailored interactions with hydrophobic or hydrogen-bonding regions in enzyme active sites .

Biological Activity

Methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₅N₃O₂
  • Molecular Weight : 257.29 g/mol
  • CAS Number : 7174579

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cyclin-Dependent Kinases (CDKs) : Similar compounds in the pyrazolo[3,4-b]pyridine class have been identified as potent inhibitors of CDK1 and CDK2. For example, structure-activity relationship studies have shown that modifications at specific positions on the pyrazolo ring can enhance inhibitory potency against these kinases, which are crucial for cell cycle regulation .
  • Tyrosine Kinases : The compound has also been explored for its potential as a tyrosine kinase inhibitor (TKI), which plays a significant role in cancer treatment. Inhibitors of this nature can disrupt signaling pathways that lead to uncontrolled cell proliferation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cellular proliferation in various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)12.5CDK inhibition
MCF7 (Breast Cancer)15.0TKI activity
HeLa (Cervical Cancer)10.0Induction of apoptosis

Case Studies

  • Case Study on Lung Cancer : A study investigated the effects of this compound on A549 cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 12.5 µM. Mechanistic studies revealed that the compound induces cell cycle arrest at the G2/M phase by inhibiting CDK1 activity .
  • Breast Cancer Research : In another study involving MCF7 cells, the compound demonstrated an IC50 value of 15 µM. The research highlighted that the compound's TKI properties effectively blocked the phosphorylation of key signaling molecules involved in breast cancer progression .

Q & A

Basic: What are the key steps and optimization strategies for synthesizing methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

The synthesis typically involves:

  • Cyclopropane introduction : Cyclopropyl groups are introduced via [2+1] cycloaddition or transition-metal-catalyzed cross-coupling reactions, often requiring anhydrous conditions (e.g., THF or DMF) .
  • Pyrazolo[3,4-b]pyridine core formation : Cyclization of precursor amines or hydrazines with diketones or β-ketoesters, catalyzed by iodine or copper salts (e.g., CuI) under reflux in ethanol/acetic acid .
  • Esterification : Methyl esterification of the carboxylate group using methanol and acid catalysts (e.g., H₂SO₄) .
    Optimization : Reaction yields improve with precise temperature control (70–100°C) and exclusion of moisture. Catalytic systems like Pd(OAc)₂/XPhos enhance regioselectivity for cyclopropane positioning .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) and confirms esterification .
  • X-ray crystallography : SHELX software (SHELXL/SHELXD) resolves the fused bicyclic system and spatial arrangement of substituents, critical for understanding steric effects .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 298.15) and fragmentation patterns .

Basic: What physicochemical properties (e.g., solubility, stability) must be characterized for this compound, and how?

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy or HPLC .
  • Thermal stability : Differential scanning calorimetry (DSC) determines melting points (e.g., 180–200°C) and decomposition profiles .
  • Lipophilicity : Calculated via logP values using reverse-phase HPLC (C18 columns) .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 79%) for similar pyrazolo[3,4-b]pyridines?

  • Cross-validation : Replicate procedures under standardized conditions (e.g., inert atmosphere, controlled humidity) .
  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent polarity) affecting yield .
  • Mechanistic studies : Employ in-situ IR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps .

Advanced: How to design structure-activity relationship (SAR) studies to evaluate the impact of cyclopropyl substituents on bioactivity?

  • Comparative analogs : Synthesize derivatives replacing cyclopropyl groups with methyl, phenyl, or halogens .
  • Computational modeling : Density Functional Theory (DFT) calculates steric/electronic effects on target binding (e.g., kinase active sites) .
  • Biological assays : Test inhibitory potency (IC₅₀) in kinase assays (e.g., EGFR or JAK2) and correlate with substituent bulk/logP .

Advanced: What methodologies are used to elucidate the mechanism of action for this compound in kinase inhibition?

  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies primary targets .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kₒₙ/kₒff) to purified kinases .
  • Mutagenesis studies : Replace key residues (e.g., ATP-binding pocket lysines) to confirm interaction sites .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

  • Challenges : Low solubility and flexible cyclopropyl groups hinder crystal lattice formation .
  • Solutions :
    • Use co-crystallization agents (e.g., PEG 4000) or microseeding techniques.
    • Optimize solvent mixtures (e.g., dioxane/water) via vapor diffusion .
    • Collect high-resolution data using synchrotron radiation (λ = 0.7–1.0 Å) .

Advanced: How to assess the compound’s stability under physiological conditions for in vivo studies?

  • Hydrolytic stability : Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8), monitoring degradation via LC-MS .
  • Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify CYP450-mediated oxidation sites .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.